3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
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Overview
Description
3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl and 2-methylpropan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl and 2-methylpropan-2-yl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and protecting groups to ensure selective functionalization.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving amines and dihaloalkanes.
Introduction of Tert-butyl Group: This step often involves the use of tert-butyl chloride in the presence of a strong base.
Addition of 2-Methylpropan-2-yl Group: This can be achieved using 2-methylpropan-2-ol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or 2-methylpropan-2-yl groups, often using halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, derivatives of this compound can be used to study enzyme interactions and protein-ligand binding due to its ability to mimic natural substrates.
Medicine
Medically, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the synthesis of polymers and advanced materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and 2-methylpropan-2-yl groups can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
- 3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-4-carboxylic acid
Uniqueness
Compared to similar compounds, 3-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid offers unique steric and electronic properties due to the specific positioning of its substituents. This can result in different reactivity patterns and biological activities, making it a valuable compound for specialized applications.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better harness its potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-12(2,3)14(10(16)17)7-8-15(9-14)11(18)19-13(4,5)6/h7-9H2,1-6H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGELCHRLJKQADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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